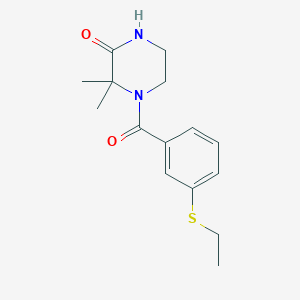

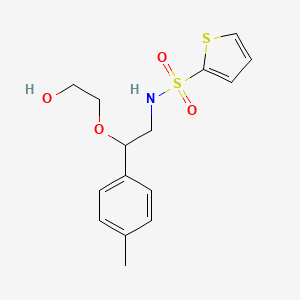

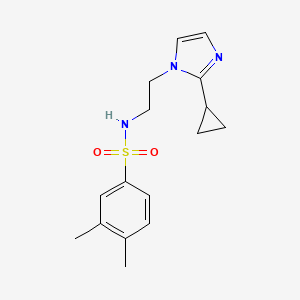

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)thiophene-2-sulfonamide, commonly known as HET0016, is a chemical compound that has been extensively studied for its potential therapeutic applications. HET0016 is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, which plays a key role in the regulation of blood pressure and renal function.

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Reactions

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)thiophene-2-sulfonamide may be involved in complex organic synthesis processes or serve as a precursor in the synthesis of various compounds. For example, the aza-Payne rearrangement of N-activated 2-aziridinemethanols, leading to the formation of epoxy sulfonamides and functionalized 1,2-amino alcohols, demonstrates the utility of sulfonamide derivatives in synthetic organic chemistry (Ibuka, 1998). Similarly, ethyl glyoxylate N-tosylhydrazone has been identified as an excellent sulfonyl anion surrogate in base-catalyzed conjugate addition reactions for the synthesis of functionalized sulfones, highlighting the role of sulfonamide derivatives in facilitating sulfa-Michael reactions (Fernández et al., 2014).

Material Science and Polymer Research

In material science, the incorporation of sulfonamide derivatives into polymers can lead to the development of novel materials with unique properties. For instance, the synthesis of well-defined thioether-functional poly(ethylene glycol) through copolymerization with methyl-thioether moieties, such as 2-(methylthio)ethyl glycidyl ether, showcases the potential of sulfonamide derivatives in creating oxidation-responsive and "clickable" polymers for medical and technological applications (Herzberger et al., 2016).

Environmental Studies and Biodegradation

Sulfonamide derivatives also play a role in environmental studies, particularly in the biotransformation and degradation of persistent organic pollutants. Research on the uptake, translocation, and metabolism of N-ethyl perfluorooctanesulfonamide (N-EtFOSA) in plants suggests that sulfonamide derivatives can undergo in vivo metabolism, leading to the formation of various perfluoroalkane sulfonates, including shorter-chain derivatives (Zhao et al., 2018). This indicates the environmental relevance of sulfonamide derivatives in understanding the fate and transformation of chemicals in biological systems.

Propiedades

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S2/c1-12-4-6-13(7-5-12)14(20-9-8-17)11-16-22(18,19)15-3-2-10-21-15/h2-7,10,14,16-17H,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPSDQRPZQAANM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CS2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)thiophene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2846378.png)

![N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2846380.png)

![3-amino-N-(furan-2-ylmethyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2846381.png)

![4-methyl-N-(2-(6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2846387.png)

![2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2846389.png)

![(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2846392.png)